

3-Bromo-4-cyanobenzoic acid CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Bromo-4-cyanobenzoic acid**

Cat. No.: **B1442161**

[Get Quote](#)

An In-depth Technical Guide to **3-Bromo-4-cyanobenzoic Acid**: A Strategic Building Block in Modern Synthesis

Abstract

This technical guide provides a comprehensive analysis of **3-Bromo-4-cyanobenzoic acid** (CAS No. 58123-69-6), a trifunctional aromatic compound of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental physicochemical properties, explore plausible synthetic strategies with mechanistic insights, and illuminate its role as a versatile scaffold in the synthesis of complex molecules and pharmaceutical intermediates. The guide emphasizes the strategic utility of its distinct functional groups—a carboxylic acid, a nitrile, and a bromine atom—which allow for orthogonal chemical transformations. Detailed safety protocols, exemplary experimental procedures, and data visualizations are provided to serve as an essential resource for the scientific community engaged in advanced organic synthesis and drug discovery.

Introduction: The Strategic Value of a Multifunctional Scaffold

3-Bromo-4-cyanobenzoic acid is a substituted aromatic carboxylic acid that has emerged as a valuable building block in organic and medicinal chemistry.^[1] Its utility is derived from the presence of three distinct and reactive functional groups on a single benzene ring. This trifunctionality provides a powerful platform for generating molecular diversity through selective and sequential chemical modifications.

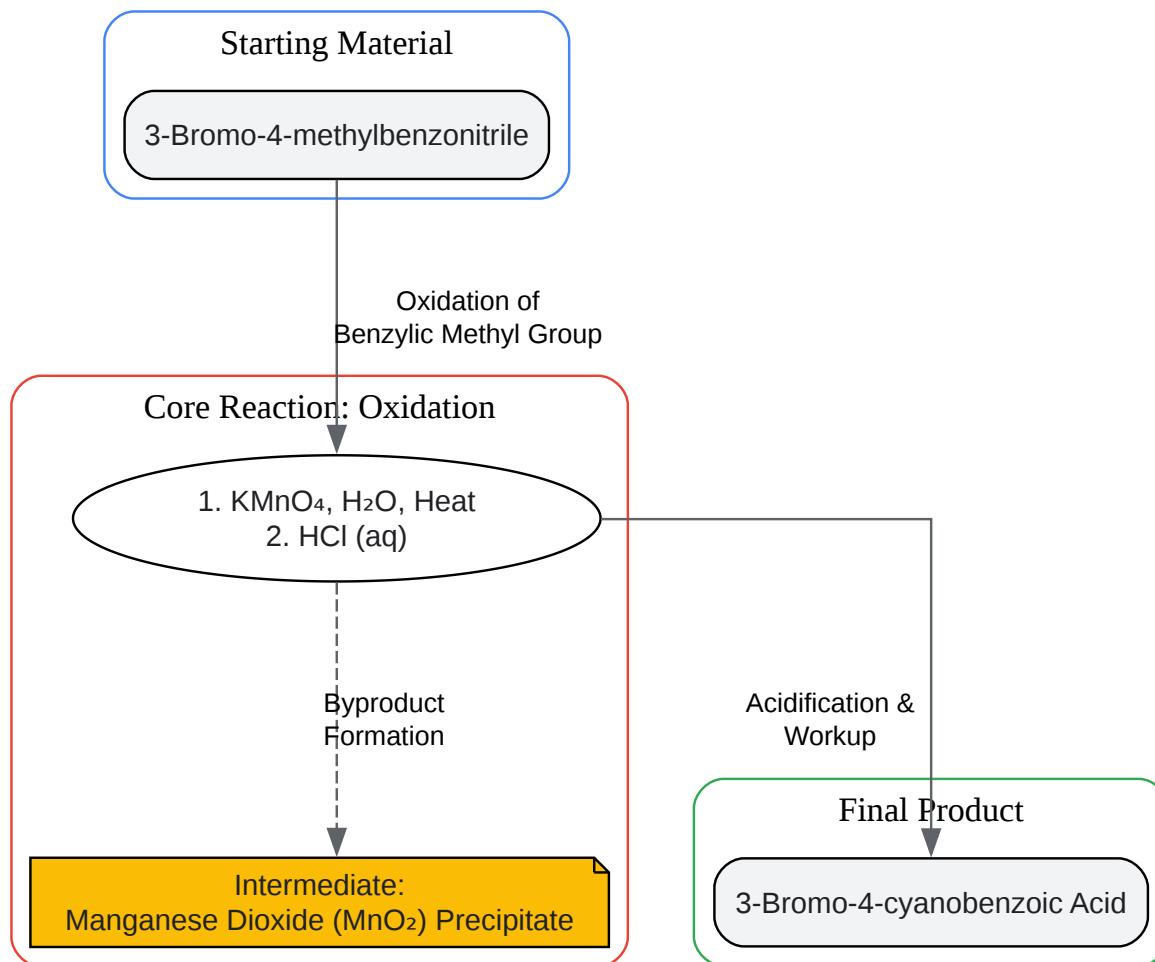
- Carboxylic Acid (-COOH): This group serves as a primary handle for amide bond formation, esterification, or reduction, making it a common anchor point for connecting to amine-containing fragments or modulating solubility and pharmacokinetic properties.
- Nitrile (-CN): The cyano group is a versatile functional group. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or used to construct various nitrogen-containing heterocycles (e.g., tetrazoles), which are important pharmacophores in many drug molecules.
- Bromine (-Br): As a halogen, bromine is an excellent leaving group for a wide array of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the strategic introduction of aryl, alkyl, or amino substituents to build molecular complexity.

The orthogonal reactivity of these groups allows chemists to perform transformations on one part of the molecule while leaving the others intact, a cornerstone of efficient and elegant synthetic design. This guide will explore the practical applications and theoretical underpinnings of leveraging this unique chemical architecture.

Physicochemical Properties and Characterization

A precise understanding of the physicochemical properties of **3-Bromo-4-cyanobenzoic acid** is critical for its effective use in experimental design, from reaction setup to purification and storage.^[2] The key properties are summarized below.

Property	Value	Reference(s)
CAS Number	58123-69-6	[3][4][5][6]
IUPAC Name	3-bromo-4-cyanobenzoic acid	[2][3]
Molecular Formula	C ₈ H ₄ BrNO ₂	[2][5]
Molecular Weight	226.03 g/mol	[4][5]
Appearance	White to off-white powder or crystals	N/A
Melting Point	Not consistently reported; related cyanobenzoic acids melt >200 °C	
Solubility	Generally soluble in organic solvents like DMF, DMSO; limited solubility in water	N/A
InChI Key	WAFUFPLTXVDCNT-UHFFFAOYSA-N	[3]


Structural confirmation is typically achieved using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy to confirm the presence of -COOH and -CN functional groups, and Mass Spectrometry (MS) to verify the molecular weight and isotopic pattern characteristic of a bromine-containing compound.

Synthesis Strategy: A Mechanistic Perspective

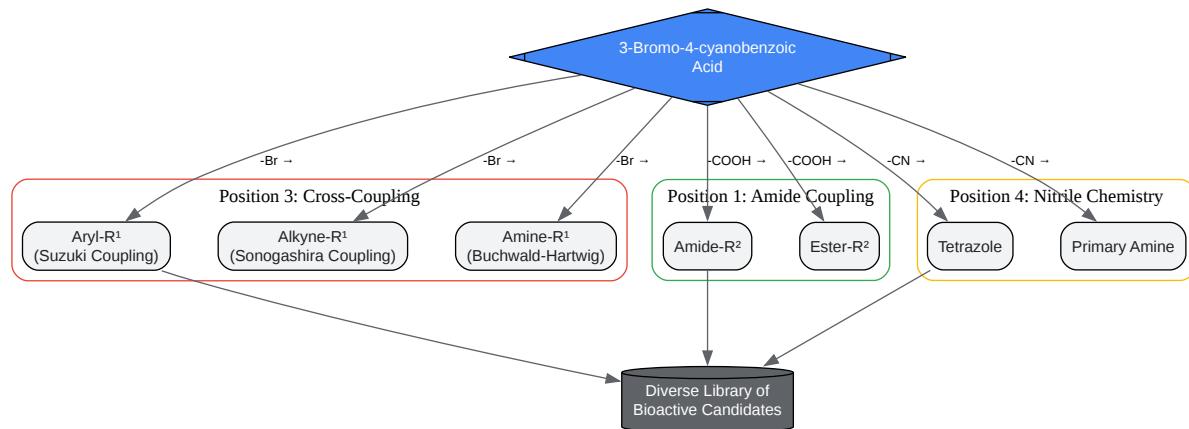
While multiple synthetic routes to cyanobenzoic acid derivatives exist, a common and industrially scalable approach involves the transformation of readily available substituted toluenes.^[7] A plausible and logical synthesis for **3-Bromo-4-cyanobenzoic acid** can be conceptualized starting from 3-bromo-4-methylbenzonitrile. This approach offers a direct pathway where the critical bromo and cyano functionalities are already in place.

The key transformation is the selective oxidation of the methyl group to a carboxylic acid. This is a robust and well-established reaction in organic chemistry, often employing strong oxidizing

agents like potassium permanganate (KMnO_4) or chromic acid. The use of KMnO_4 under basic conditions is often preferred for its efficacy and cost-effectiveness. The reaction proceeds via a radical mechanism, where the benzylic hydrogen is abstracted, leading to the formation of a manganese ester, which is subsequently hydrolyzed to yield the carboxylate salt. Final acidification then furnishes the desired **3-Bromo-4-cyanobenzoic acid**.

[Click to download full resolution via product page](#)

Caption: Plausible synthetic workflow for **3-Bromo-4-cyanobenzoic acid**.


Applications in Drug Discovery and Molecular Design

The true power of **3-Bromo-4-cyanobenzoic acid** lies in its application as a versatile building block for creating libraries of novel compounds for biological screening. Its structure is a privileged scaffold, allowing for systematic modification at three distinct points to explore structure-activity relationships (SAR).

Derivatives of cyanobenzoic acid are known to be valuable intermediates for compounds with a wide range of industrial and pharmaceutical applications, including as platelet aggregation inhibitors.^[7] The strategic placement of the bromo, cyano, and carboxyl groups allows for a combinatorial approach to synthesis. For example, a research program could:

- Diversify at the Bromo Position: Use a variety of boronic acids in a Suzuki coupling reaction to introduce a wide range of aryl and heteroaryl groups.
- Diversify at the Carboxyl Position: Couple the resulting library with a diverse set of amines to create a matrix of amides.
- Modify the Nitrile: In a final step, convert the nitrile to a tetrazole for a subset of promising compounds to enhance metabolic stability or receptor binding.

This strategy allows for the rapid generation of hundreds or thousands of unique chemical entities from a single, strategic starting material.

[Click to download full resolution via product page](#)

Caption: Use as a scaffold for generating molecular diversity.

Exemplary Experimental Protocol: Amide Coupling

To illustrate the utility of **3-Bromo-4-cyanobenzoic acid**, the following section details a standard, self-validating protocol for an amide coupling reaction. This procedure is fundamental in medicinal chemistry for linking carboxylic acid and amine fragments.

Objective: To synthesize N-benzyl-3-bromo-4-cyanobenzamide.

Materials:

- **3-Bromo-4-cyanobenzoic acid** (1.0 eq)
- Benzylamine (1.05 eq)
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

- HOBr (Hydroxybenzotriazole) (1.2 eq)
- DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
- Anhydrous Dimethylformamide (DMF)
- Ethyl acetate, 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

Procedure:

- Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add **3-Bromo-4-cyanobenzoic acid** (1.0 eq). Dissolve it in anhydrous DMF.
 - Causality: Anhydrous conditions are crucial to prevent the hydrolysis of the activated ester intermediate and the coupling reagent (EDC).
- Activation: Add HOBr (1.2 eq) and EDC (1.2 eq) to the solution. Stir at room temperature for 30 minutes.
 - Causality: EDC is a water-soluble carbodiimide that activates the carboxylic acid. HOBr is added to suppress racemization (if chiral centers are present) and improve coupling efficiency by forming a more stable active ester intermediate, which is less susceptible to side reactions.
- Amine Addition: In a separate vial, dissolve benzylamine (1.05 eq) in a small amount of DMF. Add this solution dropwise to the activated acid mixture. Add DIPEA (3.0 eq).
 - Causality: DIPEA is a non-nucleophilic organic base used to neutralize the hydrochloride salt of EDC and the HCl generated during the reaction, driving the reaction to completion.
- Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Workup: Once complete, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove excess base and amine), saturated NaHCO₃ (to remove unreacted acid and HOBr), and brine (to remove residual water).

- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure N-benzyl-3-bromo-4-cyanobenzamide.

Safety and Handling

3-Bromo-4-cyanobenzoic acid is an irritant and is harmful if swallowed.[\[3\]](#) Proper safety precautions must be observed during its handling and use.

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement(s)
Acute Toxicity, Oral	GHS07	Warning	H302: Harmful if swallowed. [3] [8]
Skin Irritation	GHS07	Warning	H315: Causes skin irritation. [3] [8]
Eye Irritation	GHS07	Warning	H319: Causes serious eye irritation. [3] [8]
Respiratory Irritation	GHS07	Warning	H335: May cause respiratory irritation. [3] [8]

Handling and Personal Protective Equipment (PPE):

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[\[9\]](#)
- Eye/Face Protection: Wear chemical safety goggles or a face shield.[\[8\]](#)
- Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.
- Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH-approved respirator.

First Aid Measures:

- If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[10]
- If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
- If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.[11]

Conclusion

3-Bromo-4-cyanobenzoic acid stands out as a strategically designed chemical intermediate. Its value is not merely in its own properties but in the vast chemical space it unlocks for synthetic chemists. The orthogonal reactivity of its three functional groups provides a robust and flexible platform for the efficient construction of complex molecular architectures. For professionals in drug discovery and materials science, this compound represents a powerful tool for generating novel entities with tailored biological or physical properties. A thorough understanding of its chemistry, handling, and synthetic potential, as outlined in this guide, is essential for leveraging its full capabilities in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 58123-69-6|3-Bromo-4-cyanobenzoic acid|BLD Pharm [bldpharm.com]
- 2. 3-Bromo-4-cyanobenzoic acid | C8H4BrNO2 | CID 53425520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Bromo-4-cyanobenzoic acid | 58123-69-6 [sigmaaldrich.com]

- 4. 3-Bromo-4-cyanobenzoic acid - [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. chembk.com [chembk.com]
- 7. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]
- 8. angenechemical.com [angenechemical.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [3-Bromo-4-cyanobenzoic acid CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1442161#3-bromo-4-cyanobenzoic-acid-cas-number\]](https://www.benchchem.com/product/b1442161#3-bromo-4-cyanobenzoic-acid-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com